![molecular formula C23H15NO5 B8744914 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate](/img/structure/B8744914.png)
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate is a complex organic compound with the molecular formula C23H15NO5 and a molecular weight of 385.37 g/mol . This compound is characterized by its unique structure, which includes a dibenzo[a,e]cyclooctene core and a 4-nitrophenyl ester group.
Vorbereitungsmethoden
The synthesis of 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate involves multiple steps of organic reactions. The specific synthetic route and reaction conditions depend on the design of the chemist. Generally, the preparation involves the following steps :
Formation of the dibenzo[a,e]cyclooctene core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the carbonic acid group: This step involves the reaction of the dibenzo[a,e]cyclooctene core with carbonic acid derivatives.
Esterification with 4-nitrophenol: The final step involves the esterification of the intermediate with 4-nitrophenol to form the desired compound.
Analyse Chemischer Reaktionen
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including :
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate has several scientific research applications, including :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound’s unique structure makes it a potential candidate for developing new materials with specific optical or chemical properties.
Biological Research: The presence of the nitrophenyl group allows it to be used as a biological marker or probe for detecting and labeling specific biomolecules or cells.
Wirkmechanismus
The mechanism of action of 11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate is not well-documented. the presence of the nitrophenyl group suggests that it may interact with biological targets through specific binding interactions. The molecular targets and pathways involved would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate can be compared with other similar compounds, such as :
Dibenzo[a,e]cyclooctene derivatives: These compounds share the core structure but may have different functional groups attached.
Nitrophenyl esters: These compounds share the nitrophenyl ester group but may have different core structures.
The uniqueness of this compound lies in its combination of the dibenzo[a,e]cyclooctene core and the nitrophenyl ester group, which imparts specific chemical and biological properties .
Eigenschaften
Molekularformel |
C23H15NO5 |
---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-ynyl carbonate |
InChI |
InChI=1S/C23H15NO5/c25-23(28-20-13-11-19(12-14-20)24(26)27)29-22-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)22/h1-8,11-14,22H,15H2 |
InChI-Schlüssel |
MXZMBHWSLRRSHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.